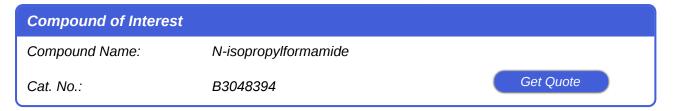


An In-depth Technical Guide to the Physicochemical Properties of Nisopropylformamide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

N-isopropylformamide, with the chemical formula C4H9NO, is a mono-substituted amide that serves as a valuable building block in organic synthesis and has applications in various chemical industries.[1] A thorough understanding of its physicochemical properties is essential for its effective use in reaction optimization, process design, purification, and formulation development. This guide provides a detailed overview of the core physicochemical properties of **N-isopropylformamide**, experimental protocols for their determination, and logical workflows for its synthesis and analysis.

Core Physicochemical Data

The fundamental physical and chemical characteristics of **N-isopropylformamide** are summarized below. These values are crucial for predicting its behavior in different chemical environments and for designing experimental setups.



Property	Value	Reference
Molecular Formula	C4H9NO	[1]
Molecular Weight	87.12 g/mol	[1]
Boiling Point	186.1 ± 9.0 °C (Predicted)	[2][3]
Density	0.861 ± 0.06 g/cm ³ (Predicted)	[2][3]
Vapor Pressure	0.676 mmHg at 25°C	[2]
Flash Point	88.7°C	[2]
Refractive Index	1.396	[2]
рКа	16.19 ± 0.23 (Predicted)	[3]
LogP	1.16760	[2]

Solubility Profile

N-isopropylformamide is a polar molecule, and its solubility is governed by the "like dissolves like" principle. It is expected to be soluble in polar solvents. While comprehensive quantitative solubility data in a wide array of solvents is not extensively published, its amide structure suggests miscibility with water and other polar organic solvents such as alcohols and dimethyl sulfoxide (DMSO).[4][5] For drug development and formulation, determining the precise solubility in various pharmaceutically acceptable solvents is a critical step.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of **N-isopropylformamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• ¹H NMR: The proton NMR spectrum of **N-isopropylformamide** would be expected to show distinct signals for the formyl proton (CHO), the methine proton of the isopropyl group (CH), and the methyl protons of the isopropyl group (CH₃). The splitting patterns, governed by spin-spin coupling, would provide connectivity information. For instance, the methine proton signal would be split by the adjacent methyl protons, and vice-versa.[6]



• 13C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the carbonyl carbon, the methine carbon, and the two equivalent methyl carbons of the isopropyl group.[7]

Infrared (IR) Spectroscopy

The IR spectrum of **N-isopropylformamide** is characterized by specific absorption bands that correspond to its functional groups. Key expected peaks include:

- N-H stretch: A prominent band in the region of 3300-3500 cm⁻¹.
- C=O stretch (Amide I band): A strong absorption typically found around 1650-1680 cm⁻¹.
- N-H bend (Amide II band): Usually observed near 1550 cm⁻¹.
- C-H stretch: Bands in the 2850-3000 cm⁻¹ region corresponding to the isopropyl group.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **N-isopropylformamide**. The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (87.12). Common fragmentation patterns for amides can help in confirming the structure.[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data.

Determination of Boiling Point

The boiling point can be determined using a simple distillation apparatus.

- Apparatus Setup: A round-bottom flask is fitted with a distillation head, a condenser, and a thermometer.
- Procedure: A sample of N-isopropylformamide is placed in the flask with boiling chips. The
 apparatus is heated, and the temperature at which the liquid boils and its vapor condenses is



recorded as the boiling point. The atmospheric pressure should be recorded as it affects the boiling point.

Measurement of Density

A pycnometer or a digital density meter can be used for accurate density measurement.

- · Pycnometer Method:
 - The weight of the clean, dry pycnometer is recorded.
 - It is then filled with distilled water of a known temperature, and the weight is recorded to determine the volume.
 - The process is repeated with N-isopropylformamide at the same temperature.
 - The density is calculated by dividing the mass of the sample by its volume.

Determination of Refractive Index

An Abbe refractometer is commonly used for this measurement.

- Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.
- Measurement: A few drops of N-isopropylformamide are placed on the prism of the refractometer.
- Reading: The refractive index is read directly from the instrument's scale at a specified temperature (usually 20°C or 25°C).

Spectroscopic Analysis Protocols

- NMR Spectroscopy:
 - A solution of **N-isopropylformamide** is prepared in a deuterated solvent (e.g., CDCl₃).
 - The solution is transferred to an NMR tube.

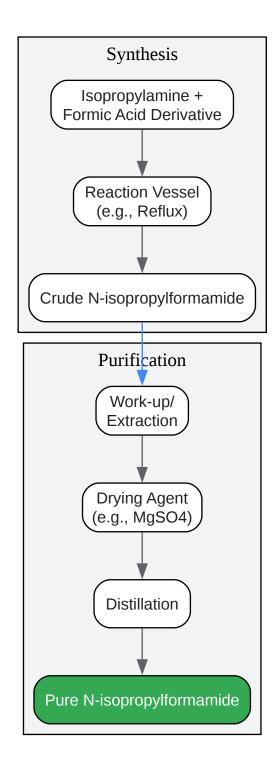


- The ¹H and ¹³C NMR spectra are acquired on a spectrometer, with tetramethylsilane (TMS) often used as an internal standard.[7][10]
- · IR Spectroscopy:
 - A thin film of liquid N-isopropylformamide is placed between two salt plates (e.g., NaCl or KBr).
 - Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR)
 accessory.
 - The IR spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
- Mass Spectrometry:
 - The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).
 - The molecules are ionized (e.g., by electron ionization EI), and the resulting ions are separated based on their mass-to-charge ratio.[11]

Visualizations Logical Workflow for Synthesis and Purification

The following diagram illustrates a typical laboratory-scale synthesis and purification workflow for **N-isopropylformamide**.





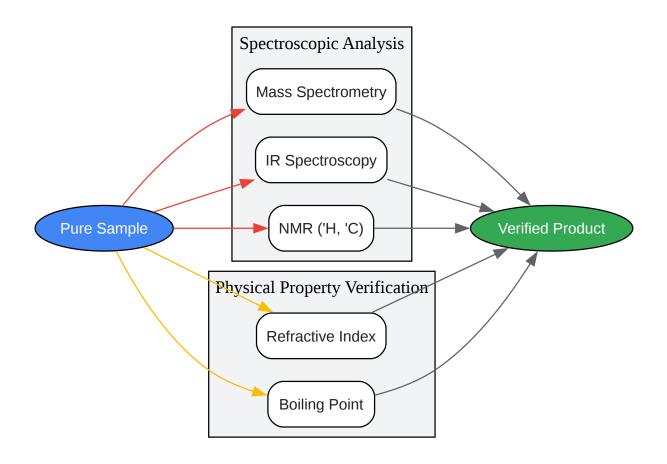
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Caption: Synthesis and Purification Workflow for **N-isopropylformamide**.

Analytical Workflow for Quality Control



This diagram outlines a standard analytical workflow for the quality control of synthesized **N-isopropylformamide**.



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Caption: Analytical Workflow for **N-isopropylformamide** Quality Control.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of N-isopropylformamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3048394#physicochemical-properties-of-n-isopropylformamide]

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